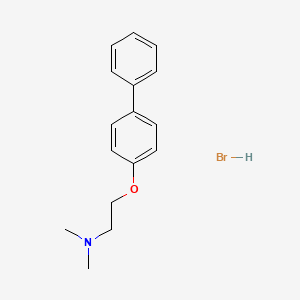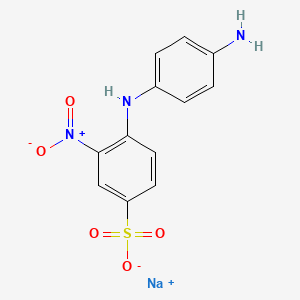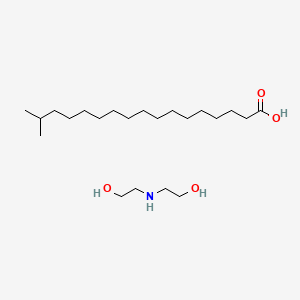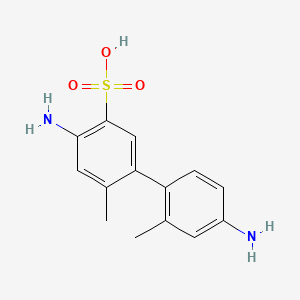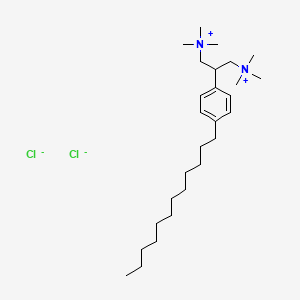
((Dodecyltolylidene)dimethylene)bis(trimethylammonium) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Dodecyltolylidene)dimethylene)bis(trimethylammonium) dichloride: is a quaternary ammonium compound with the molecular formula C27H52Cl2N2 and a molar mass of 475.62118 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((Dodecyltolylidene)dimethylene)bis(trimethylammonium) dichloride typically involves the reaction of dodecylbenzyl chloride with trimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as chloroform or toluene at a temperature range of 50-70°C . The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady state, and the product is continuously extracted and purified using automated systems .
Análisis De Reacciones Químicas
Types of Reactions: ((Dodecyltolylidene)dimethylene)bis(trimethylammonium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydroxide in aqueous solution at room temperature.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or ketones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of quaternary ammonium hydroxides or cyanides.
Aplicaciones Científicas De Investigación
Chemistry: ((Dodecyltolylidene)dimethylene)bis(trimethylammonium) dichloride is used as a surfactant in various chemical reactions to enhance solubility and reaction rates. It is also employed in the synthesis of nanoparticles and as a phase transfer catalyst .
Biology: In biological research, this compound is used as a disinfectant and antiseptic due to its antimicrobial properties. It is also utilized in cell culture studies to maintain sterility .
Medicine: It is also being investigated for its potential use in antimicrobial therapies .
Industry: In industrial applications, this compound is used in the formulation of detergents, fabric softeners, and personal care products. It is also employed in water treatment processes as a biocide .
Mecanismo De Acción
The mechanism of action of ((Dodecyltolylidene)dimethylene)bis(trimethylammonium) dichloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane .
Molecular Targets and Pathways:
Cell Membrane: Disruption of lipid bilayer.
Proteins: Interaction with membrane-bound proteins, leading to denaturation and loss of function.
Comparación Con Compuestos Similares
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: A surfactant used in similar applications.
Dodecyltrimethylammonium chloride: A compound with similar structure and properties.
Uniqueness: ((Dodecyltolylidene)dimethylene)bis(trimethylammonium) dichloride is unique due to its specific structure, which provides enhanced surfactant properties and antimicrobial activity compared to other quaternary ammonium compounds. Its ability to disrupt cell membranes more effectively makes it a valuable compound in various applications .
Propiedades
Número CAS |
28553-91-5 |
|---|---|
Fórmula molecular |
C27H52N2.2Cl C27H52Cl2N2 |
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
[2-(4-dodecylphenyl)-3-(trimethylazaniumyl)propyl]-trimethylazanium;dichloride |
InChI |
InChI=1S/C27H52N2.2ClH/c1-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(23-28(2,3)4)24-29(5,6)7;;/h19-22,27H,8-18,23-24H2,1-7H3;2*1H/q+2;;/p-2 |
Clave InChI |
QFLKDYIJJGCFTA-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)C(C[N+](C)(C)C)C[N+](C)(C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


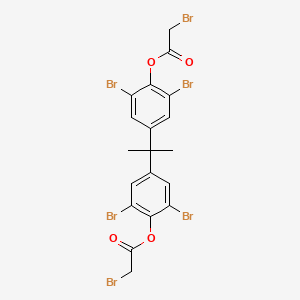
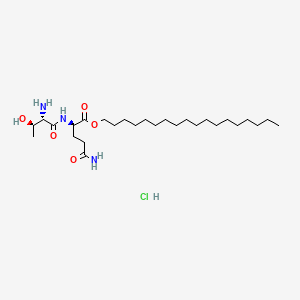
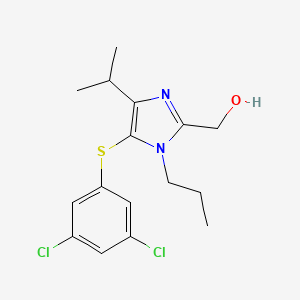
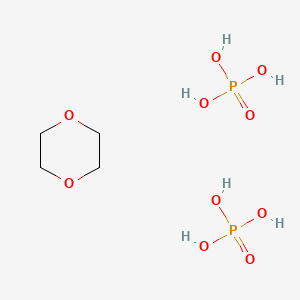
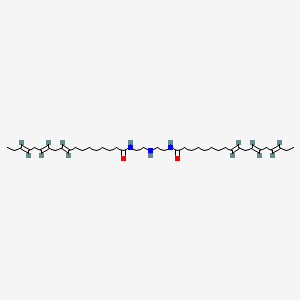
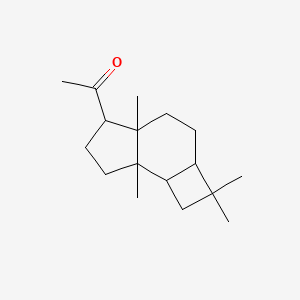
![2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol](/img/structure/B12670737.png)
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)
